

## Core Physicochemical Properties and Identifiers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

### Compound of Interest

Compound Name:	1-(4-Bromophenyl)ethanamine
CAS No.:	24358-62-1
Cat. No.:	B1329632

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(R)-(+)-1-(4-Bromophenyl)ethanamine is a clear, colorless to pale yellow liquid at room temperature.<sup>[1][2]</sup> Its key properties are summarized in the table below, compiled from various commercial and database sources.

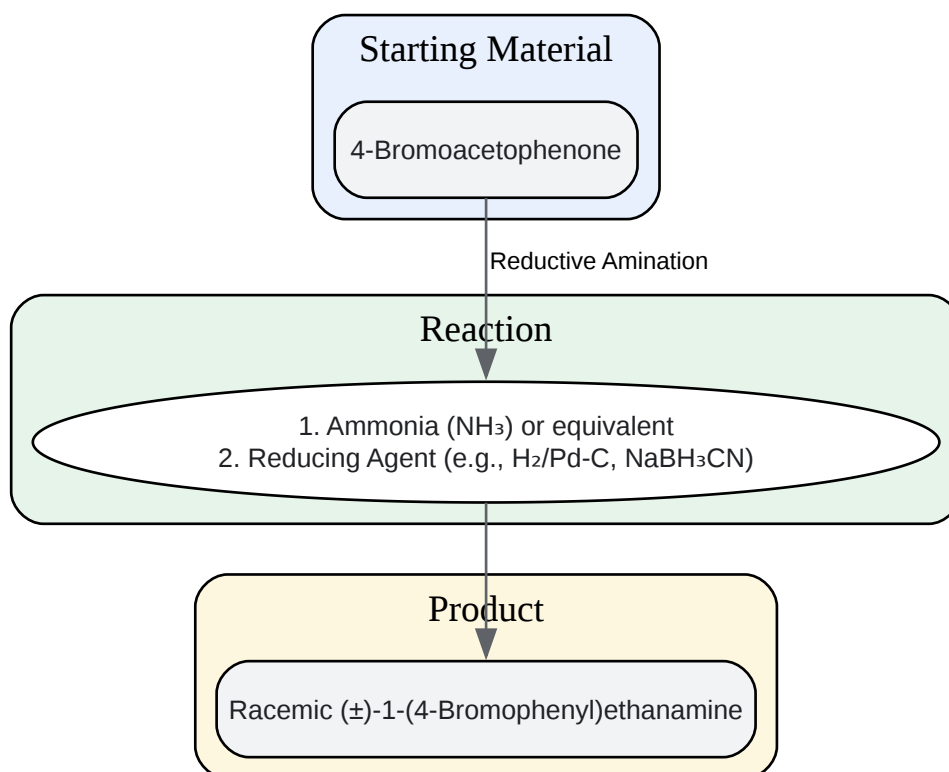
Property	Value	Source(s)
CAS Number	45791-36-4	[2][3]
EC Number	256-245-0	[3]
MDL Number	MFCD00066025	[3]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	[2][3]
Molecular Weight	200.08 g/mol	[3]
Appearance	Clear colorless to pale yellow liquid	[2]
Melting Point	-25 °C	[4]
Boiling Point	258.9 °C at 760 mmHg	[4]
Density	1.390 - 1.4 g/mL at 20-25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.566	[3]
Optical Rotation	[α] <sub>20/D</sub> +20.5 ± 1°, c = 3% in methanol	[3]
+26 ± 1° (neat)	[2]	
Flash Point	110.4 °C	[4]
SMILES	<chem>Cc1ccc(Br)cc1</chem>	[3]
InChIKey	SOZMSEPDYJGBEK-ZCFIWIBFSA-N	[3]

## Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (R)-(+)-**1-(4-Bromophenyl)ethanamine** is most commonly achieved through the resolution of its racemic mixture. The racemic amine itself is typically prepared via reductive amination of the corresponding ketone.

## Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

The standard and most direct route to the racemic amine is the reductive amination of 4-bromoacetophenone. This process involves the formation of an imine intermediate, which is then reduced to the amine. Various reducing agents can be employed, with catalytic hydrogenation or hydride reagents being common choices.



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*Diagram 1: General workflow for the synthesis of racemic 1-(4-bromophenyl)ethanamine.*

## Chiral Resolution via Diastereomeric Salt Formation

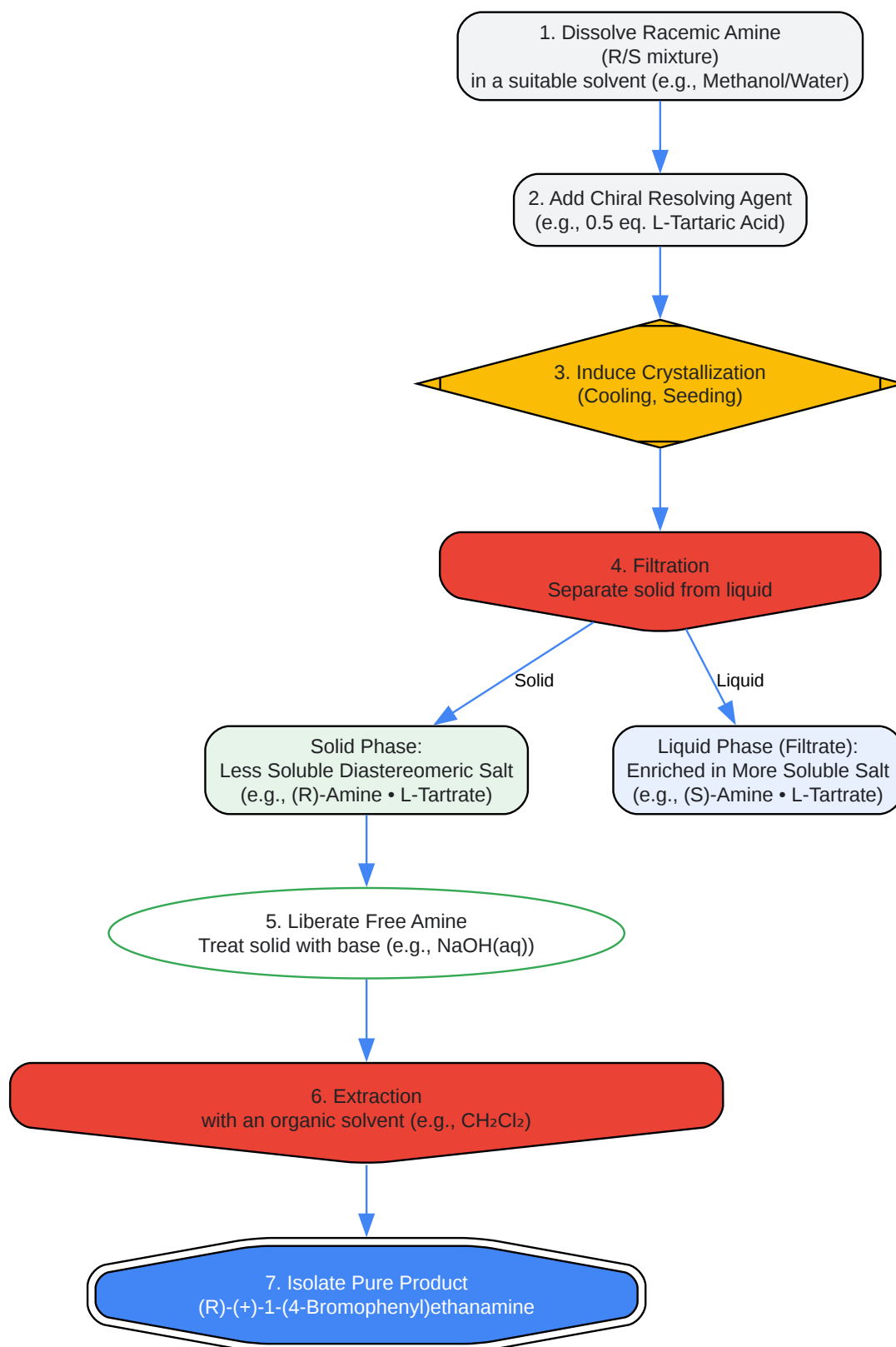
The most established and industrially scalable method for obtaining the single enantiomer is classical chiral resolution.<sup>[5][6]</sup> This technique exploits the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts with different solubilities is formed.<sup>[5][7]</sup> This difference allows for their separation by fractional crystallization.

Causality in Experimental Design: The choice of the chiral resolving agent and the solvent system is critical. The goal is to maximize the solubility difference between the two

diastereomeric salts to achieve high yield and high enantiomeric excess (ee) in a single crystallization step. Chiral acids like (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-mandelic acid are frequently screened.[8] The solvent must be chosen to ensure that one salt is sparingly soluble while the other remains in solution.

#### Protocol: A Self-Validating System

The following protocol outlines a validated workflow. Each step includes a logical checkpoint to ensure the process is proceeding as expected.



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Diagram 2: Process of chiral resolution via diastereomeric salt formation.

### Step-by-Step Methodology:

- **Salt Formation:** The racemic **1-(4-bromophenyl)ethanamine** is dissolved in an appropriate solvent or solvent mixture. A sub-stoichiometric amount (typically 0.5 molar equivalents) of an enantiopure chiral acid is added.[8]
- **Crystallization:** The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can facilitate this process.
- **Separation:** The precipitated salt is isolated by filtration. At this stage, a sample of the solid is typically analyzed by chiral HPLC to confirm enantiomeric enrichment.
- **Liberation:** The isolated diastereomeric salt is treated with a base (e.g., aqueous NaOH) to neutralize the chiral acid and liberate the free amine.
- **Extraction and Isolation:** The free amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically enriched (R)-(+)-**1-(4-Bromophenyl)ethanamine**. Purity and enantiomeric excess are confirmed analytically.

## Analytical and Spectroscopic Profile

Accurate characterization is essential to confirm the identity, purity, and enantiomeric integrity of the compound.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides a clear fingerprint of the molecule's structure.
  - **Aromatic Protons:** The para-substituted benzene ring typically shows an AA'BB' system, resulting in two distinct doublets between  $\delta$  7.0-7.5 ppm.
  - **Methine Proton (-CH):** A quartet around  $\delta$  4.1-4.3 ppm due to coupling with the adjacent methyl protons.
  - **Amine Protons (-NH<sub>2</sub>):** A broad singlet, typically around  $\delta$  1.5-2.0 ppm, whose chemical shift can vary with concentration and solvent.

- Methyl Protons (-CH<sub>3</sub>): A doublet around  $\delta$  1.3-1.5 ppm due to coupling with the methine proton.
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum confirms the carbon framework.
  - Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bonded to bromine and one to the ethylamine group). A study involving the racemic amine reported aromatic peaks at  $\delta$  129.8 and 135.2 ppm.[9]
  - Methine Carbon (-CH): A signal around  $\delta$  50-55 ppm.
  - Methyl Carbon (-CH<sub>3</sub>): A signal in the upfield region, typically around  $\delta$  25 ppm.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]<sup>+</sup> and [M+2]<sup>+</sup> of nearly equal intensity (<sup>19</sup>Br/<sup>81</sup>Br ratio is ~1:1), confirming the presence of a single bromine atom. The exact mass is 198.99966 Da.[1]
- Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive technique for determining enantiomeric purity (ee). The separation is performed using a chiral stationary phase (CSP). For instance, successful separation has been demonstrated using a crown ether-based CSP (Chirosil RCA(+)).[10] The method allows for the quantification of the R- and S-enantiomers in a sample, which is critical for quality control in drug development.

## Key Applications in Research and Development

The utility of (R)-(+)-**1-(4-Bromophenyl)ethanamine** stems from its dual functionality as both a chiral building block and a resolving agent.

- Chiral Building Block: As a chiral intermediate, it is incorporated into the synthesis of larger, more complex target molecules, particularly active pharmaceutical ingredients (APIs). The amine provides a nucleophilic handle for forming amide, sulfonamide, or other bonds, while the bromophenyl group is a versatile site for further modification, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[11] For example, the corresponding (S)-enantiomer is a key intermediate in the synthesis of a potent P2X7 receptor antagonist, highlighting the importance of this scaffold in medicinal chemistry.

- Chiral Resolving Agent: Due to its basic nature and chiral center, (R)-(+)-**1-(4-Bromophenyl)ethanamine** is an effective resolving agent for racemic acidic compounds.[8] It can be used to separate enantiomers of chiral carboxylic acids, sulfonic acids, or other acidic racemates through the diastereomeric salt formation technique described previously. Its commercial availability in high enantiomeric purity makes it a reliable choice for laboratory and industrial-scale resolutions.[8]

## Safety, Handling, and Storage Protocols

Proper handling and storage are crucial due to the hazardous nature of this compound.

Hazard Identification:

- Signal Word: Danger[3][12]
- GHS Hazard Statements:
  - H302: Harmful if swallowed.[3][12]
  - H314: Causes severe skin burns and eye damage.[3][12][13]
  - H411: Toxic to aquatic life with long lasting effects.[3][12]
- GHS Pictograms: Corrosion, Harmful, Environmentally Damaging.[3]

Handling and Personal Protective Equipment (PPE):

- Work should be conducted in a well-ventilated fume hood.[14][15]
- Avoid breathing mist, vapors, or spray.[14]
- Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][14]
- Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) and wear a protective lab coat.[3][15]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[14]

### Storage and Stability:

- Temperature: Store in a cool place, with recommended temperatures between 0-10°C.[1]
- Atmosphere: The compound is air-sensitive.[1][15] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[14][15]
- Container: Keep the container tightly closed in a dry and well-ventilated place.[14][15] Store in a corrosives-designated area.[14]

## Conclusion

(R)-(+)-1-(4-Bromophenyl)ethanamine is a high-value chemical entity with well-defined properties and critical applications. Its role as both a precursor in stereoselective synthesis and as a tool for chiral resolution makes it indispensable for chemists in the pharmaceutical industry and academia. A thorough understanding of its synthesis, purification, characterization, and safe handling, as detailed in this guide, is paramount to leveraging its full potential in the creation of novel chemical entities.

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